10.5 % Lower Molecular Weight Relative to Bicalutamide – Favorable Size‑Dependent Pharmacokinetic Differentiation
The molecular weight of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide is 385.4 g·mol⁻¹, determined from its empirical formula C₁₆H₁₆FNO₅S₂ . This is 45.0 g·mol⁻¹ (10.5 %) lower than the molecular weight of the clinically used single‑sulfonyl analog bicalutamide (430.4 g·mol⁻¹) [1]. The size reduction places the compound well within Lipinski’s rule‑of‑five boundaries (≤500 g·mol⁻¹), suggesting the potential for improved passive diffusion and reduced metabolic liability.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 385.4 |
| Comparator Or Baseline | Bicalutamide: 430.4 |
| Quantified Difference | −45.0 g·mol⁻¹ (−10.5 %) |
| Conditions | Calculated from molecular formula; both compounds formally neutral, evaluated as free bases. |
Why This Matters
A lower molecular weight within the 300–500 Da window is empirically associated with higher oral absorption probability; procurement for lead‑optimization programs should therefore differentiate based on size.
- [1] ChEBI. (2025). bicalutamide (CHEBI:3090). EMBL‑EBI. Retrieved from https://www.ebi.ac.uk/chebi/CHEBI:91617 View Source
